5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-(methylsulfanyl)-N-phenyl-1,4-dihydropyridine-3-carboxamide
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Overview
Description
5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-(methylsulfanyl)-N-phenyl-1,4-dihydropyridine-3-carboxamide is a complex organic compound with a variety of potential applications in scientific research. This compound is characterized by its unique structure, which includes a cyano group, an ethoxyphenyl group, a methyl group, a methylsulfanyl group, and a phenyl group attached to a dihydropyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-(methylsulfanyl)-N-phenyl-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions to form the dihydropyridine ring, followed by the introduction of various substituents through subsequent reactions. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with adjustments to ensure safety, efficiency, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-(methylsulfanyl)-N-phenyl-1,4-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the creation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new substituents such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it useful for studying biochemical pathways or developing new drugs.
Medicine: The compound could be investigated for its potential therapeutic effects, such as its ability to modulate biological targets involved in disease processes.
Industry: It may have applications in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism by which 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-(methylsulfanyl)-N-phenyl-1,4-dihydropyridine-3-carboxamide exerts its effects depends on its interactions with molecular targets. These interactions could involve binding to specific proteins or enzymes, altering their activity and thereby affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-cyano-4-(2-ethoxyphenyl)-6-(methylsulfanyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
- Methyl 5-cyano-4-(2-ethoxyphenyl)-2-oxo-6-sulfanyl-1,2,3,4-tetrahydro-3-pyridinecarboxylate
Uniqueness
Compared to similar compounds, 5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-(methylsulfanyl)-N-phenyl-1,4-dihydropyridine-3-carboxamide is unique due to its specific combination of functional groups and its dihydropyridine ring structure. This uniqueness may confer specific properties, such as enhanced reactivity or selectivity in certain reactions, making it particularly valuable for certain applications.
Properties
Molecular Formula |
C23H23N3O2S |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
5-cyano-4-(2-ethoxyphenyl)-2-methyl-6-methylsulfanyl-N-phenyl-1,4-dihydropyridine-3-carboxamide |
InChI |
InChI=1S/C23H23N3O2S/c1-4-28-19-13-9-8-12-17(19)21-18(14-24)23(29-3)25-15(2)20(21)22(27)26-16-10-6-5-7-11-16/h5-13,21,25H,4H2,1-3H3,(H,26,27) |
InChI Key |
HNIISCIRVJHEIP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(NC(=C2C(=O)NC3=CC=CC=C3)C)SC)C#N |
Origin of Product |
United States |
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